N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a unique structure combining oxazolidinone and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction, often using a methoxybenzoyl chloride and a base such as triethylamine.
Formation of Oxalamide Linkage: The oxalamide linkage is formed by reacting the oxazolidinone derivative with an oxalyl chloride, followed by the addition of the methoxybenzylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.
Reduction: Methoxybenzyl alcohol, methoxybenzylamine.
Substitution: Bromomethoxybenzene, nitromethoxybenzene.
Scientific Research Applications
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application:
Biochemical Interactions: It may interact with enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets: Potential targets include proteins involved in cell signaling, metabolism, and gene expression.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
- N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the oxazolidinone and oxalamide moieties.
- Unique Properties: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide may exhibit unique biological activities or physical properties due to its specific functional groups.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct interactions and effects in various contexts.
Properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-17-9-7-15(8-10-17)22(28)25-11-12-31-19(25)14-24-21(27)20(26)23-13-16-5-3-4-6-18(16)30-2/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYHQIGRDLNSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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